molecular formula C18H23NO5 B14616686 Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate CAS No. 59990-96-4

Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate

Cat. No.: B14616686
CAS No.: 59990-96-4
M. Wt: 333.4 g/mol
InChI Key: MRPUUPYGEILFLQ-UHFFFAOYSA-N
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Description

Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is a complex organic compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of an acetamido group and a phenyl ring, making it a versatile building block in organic synthesis. This compound is often used in the synthesis of various pharmaceutical and biologically active compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate typically involves the acetylation of diethyl malonate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various organic reactions, forming covalent bonds with electrophilic centers. This reactivity is attributed to the presence of the acetamido group and the phenyl ring, which enhance its nucleophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is unique due to the presence of the ethenylphenyl group, which imparts additional reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .

Properties

CAS No.

59990-96-4

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2-ethenylphenyl)methyl]propanedioate

InChI

InChI=1S/C18H23NO5/c1-5-14-10-8-9-11-15(14)12-18(19-13(4)20,16(21)23-6-2)17(22)24-7-3/h5,8-11H,1,6-7,12H2,2-4H3,(H,19,20)

InChI Key

MRPUUPYGEILFLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C=C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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